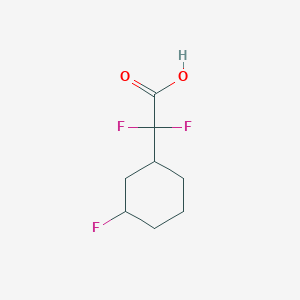
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 is a chemical compound with the molecular formula C27H34BF4P and a molecular weight of 476.34 g/mol . This compound is known for its unique structure, which includes a phosphonium ion paired with a tetrafluoroborate anion. It is primarily used in research settings and has various applications in chemistry and related fields.
Métodos De Preparación
The synthesis of (2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 typically involves the reaction of (2-Phenylinden-3-yl)dicyclohexylphosphine with tetrafluoroboric acid. The reaction conditions often include a solvent such as dichloromethane and may require a catalyst to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphonium ion is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on proteins, affecting their function and activity. This interaction can lead to changes in cellular pathways and processes, which are the basis for its potential biological and therapeutic effects .
Comparación Con Compuestos Similares
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 can be compared with other similar compounds, such as:
Triphenylphosphonium salts: These compounds have a similar phosphonium ion but with different substituents, leading to variations in their chemical and biological properties.
Tetraphenylphosphonium salts: These salts have four phenyl groups attached to the phosphonium ion, which can affect their reactivity and applications.
Cyclohexylphosphonium salts: These compounds have cyclohexyl groups attached to the phosphonium ion, similar to this compound, but with different additional substituents.
The uniqueness of this compound lies in its specific structure, which combines the phenylindenyl and dicyclohexyl groups, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H34BF4P |
|---|---|
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
dicyclohexyl-(2-phenyl-3H-inden-1-yl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C27H33P.BF4/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24;2-1(3,4)5/h1,4-5,10-14,19,23-24H,2-3,6-9,15-18,20H2;/q;-1/p+1 |
Clave InChI |
MUPCFQYWJJGEBZ-UHFFFAOYSA-O |
SMILES canónico |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3=C(CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


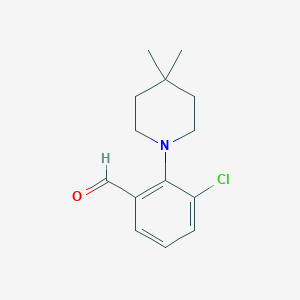
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
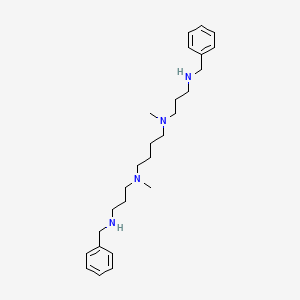
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
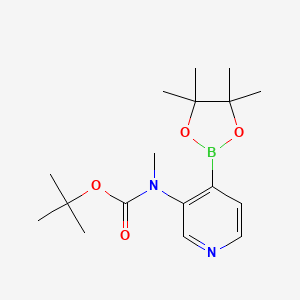
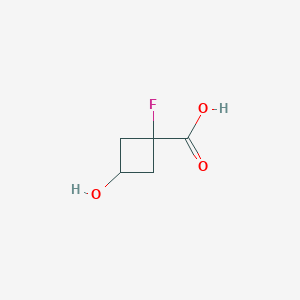
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)
